Cas no 2229237-73-2 (4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal)

4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal 化学的及び物理的性質
名前と識別子
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- 4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal
- EN300-1791548
- 2229237-73-2
-
- インチ: 1S/C10H15NO/c1-8-7-11-9(2)10(8)5-3-4-6-12/h6-7,11H,3-5H2,1-2H3
- InChIKey: ABTMZRWJVCTZMH-UHFFFAOYSA-N
- SMILES: O=CCCCC1C(C)=CNC=1C
計算された属性
- 精确分子量: 165.115364102g/mol
- 同位素质量: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 147
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.9Ų
- XLogP3: 1.5
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1791548-0.5g |
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal |
2229237-73-2 | 0.5g |
$1495.0 | 2023-09-19 | ||
Enamine | EN300-1791548-0.1g |
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal |
2229237-73-2 | 0.1g |
$1371.0 | 2023-09-19 | ||
Enamine | EN300-1791548-2.5g |
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal |
2229237-73-2 | 2.5g |
$3051.0 | 2023-09-19 | ||
Enamine | EN300-1791548-10g |
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal |
2229237-73-2 | 10g |
$6697.0 | 2023-09-19 | ||
Enamine | EN300-1791548-5g |
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal |
2229237-73-2 | 5g |
$4517.0 | 2023-09-19 | ||
Enamine | EN300-1791548-1.0g |
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal |
2229237-73-2 | 1g |
$1557.0 | 2023-06-02 | ||
Enamine | EN300-1791548-10.0g |
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal |
2229237-73-2 | 10g |
$6697.0 | 2023-06-02 | ||
Enamine | EN300-1791548-5.0g |
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal |
2229237-73-2 | 5g |
$4517.0 | 2023-06-02 | ||
Enamine | EN300-1791548-1g |
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal |
2229237-73-2 | 1g |
$1557.0 | 2023-09-19 | ||
Enamine | EN300-1791548-0.05g |
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal |
2229237-73-2 | 0.05g |
$1308.0 | 2023-09-19 |
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanalに関する追加情報
Comprehensive Overview of 4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal (CAS No. 2229237-73-2)
4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal is a specialized organic compound with a unique molecular structure that combines a pyrrole ring with an aldehyde functional group. This compound, identified by its CAS No. 2229237-73-2, has garnered significant attention in the fields of medicinal chemistry, fragrance development, and material science due to its versatile reactivity and potential applications. The presence of both the 2,4-dimethyl-1H-pyrrole moiety and the butanal chain makes it a valuable intermediate for synthesizing more complex molecules.
In recent years, the demand for pyrrole derivatives like 4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal has surged, driven by their role in drug discovery and agrochemical formulations. Researchers are particularly interested in its potential as a building block for heterocyclic compounds, which are pivotal in designing pharmaceuticals targeting inflammation and metabolic disorders. Additionally, its aldehyde group offers opportunities for Schiff base formation, a reaction widely exploited in creating bioactive molecules and catalysts.
The compound’s relevance extends to the flavor and fragrance industry, where its structural features contribute to the development of novel aromatic profiles. With consumers increasingly favoring sustainable and natural-inspired scents, 4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal is being explored as a key ingredient in eco-friendly perfumery. Its compatibility with green chemistry principles aligns with global trends toward reducing synthetic additives in consumer products.
From a synthetic perspective, CAS No. 2229237-73-2 is often discussed in the context of multi-step organic synthesis and catalytic transformations. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, addressing challenges like yield improvement and waste reduction. These innovations resonate with the growing emphasis on process efficiency in industrial chemistry.
Analytical characterization of 4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal typically involves NMR spectroscopy, mass spectrometry, and HPLC purity testing, ensuring compliance with rigorous quality standards. Such protocols are critical for applications in pharmaceutical intermediates and high-value chemicals, where purity and consistency are paramount.
Looking ahead, the compound’s potential in bioconjugation and polymeric materials is an active area of research. Its ability to form stable linkages with biomolecules makes it a candidate for drug delivery systems, while its aromatic structure could enhance the properties of conductive polymers used in flexible electronics. These intersections with cutting-edge technologies underscore its interdisciplinary importance.
In summary, 4-(2,4-dimethyl-1H-pyrrol-3-yl)butanal (CAS No. 2229237-73-2) exemplifies the convergence of chemistry, innovation, and sustainability. Its adaptability across industries—from life sciences to consumer goods—positions it as a compound of enduring relevance, particularly as scientific and industrial communities prioritize molecular diversity and environmental responsibility.
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